N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~8~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide
Description
The compound N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~8~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide is a bis-hydrazide derivative featuring two indole-3-ylidene moieties connected via an octane dihydrazide linker.
Properties
Molecular Formula |
C24H24N6O4 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-1H-indol-3-yl)imino]octanediamide |
InChI |
InChI=1S/C24H24N6O4/c31-19(27-29-21-15-9-5-7-11-17(15)25-23(21)33)13-3-1-2-4-14-20(32)28-30-22-16-10-6-8-12-18(16)26-24(22)34/h5-12,25-26,33-34H,1-4,13-14H2 |
InChI Key |
RFHIFLDQEIPPIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCCCCCC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~8~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide typically involves the condensation of indole derivatives with octanedihydrazide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their condensation to form the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~8~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The indole moieties can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of indole compounds exhibit antimicrobial properties. Studies have shown that N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~8~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide could be effective against various bacterial strains. For instance, hydrazone derivatives have demonstrated activity against Mycobacterium tuberculosis (MTB), suggesting that this compound could serve as a lead in developing new anti-tuberculosis agents .
Anticancer Properties
The indole structure is known for its role in anticancer drug development. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit cell proliferation and promote cell death in various cancer cell lines, making it a candidate for further investigation in oncology .
Anti-inflammatory Effects
Indole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation. Research has indicated that similar compounds can reduce pro-inflammatory cytokine production, suggesting a potential application in treating inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~8~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s indole moieties can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound shares a common scaffold with other N'-(2-oxoindolin-3-ylidene)hydrazide derivatives, which are characterized by:
- Indole-3-ylidene moiety : A planar aromatic system with a conjugated keto group at position 2.
- Hydrazide linker : A flexible chain (here, octane) that bridges two indole units, enabling diverse spatial conformations.
- Substituent variability : Modifications on the indole ring (e.g., halogens, methoxy groups) or hydrazide chain length significantly alter bioactivity and solubility .
Key Analog Compounds and Their Properties
Table 1: Comparison of Structural and Bioactive Features
Key Observations:
The decanedihydrazide analog (C₃₈H₅₂N₆O₆) with a longer chain and pentyl/methoxy substituents exhibits higher lipophilicity, which may improve tissue penetration but increase metabolic instability .
Substituent Effects: Electron-withdrawing groups (e.g., nitro, CF₃ in ) enhance electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites. Methoxy groups (e.g., 5t in ) improve solubility and π-π stacking with aromatic protein residues, contributing to cytotoxicity.
Stereochemical Considerations :
Mechanistic Insights from Analog Studies
Apoptosis Induction ()
The trimethoxy-substituted benzohydrazide 5t induces apoptosis via:
- Mitochondrial membrane depolarization : Disruption of ΔΨm triggers caspase-9 activation.
- DNA fragmentation : Observed in Annexin V-FITC assays at submicromolar concentrations.
- Structure-activity relationship (SAR) : Methoxy groups at positions 3,4,5 enhance binding to tubulin or topoisomerase II, common targets in leukemia .
Antiproliferative Activity ()
Halogenated derivatives (e.g., 5b, 5c) exhibit IC₅₀ values <10 μM against K562 and HeLa cells.
Biological Activity
N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~8~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 324.34 g/mol. The structure features two indole-derived moieties linked by an octanedihydrazide chain, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O3 |
| Molecular Weight | 324.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not available] |
Anticancer Properties
Research has indicated that derivatives of 2-oxoindoles exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of reactive oxygen species (ROS) levels . Specifically, compounds similar to this compound have demonstrated potent anti-proliferative activity against various tumor cell lines such as SK-BR-3 and MDA-MB-231 .
The mechanism through which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : Activation of apoptotic pathways leading to cell death.
- Inhibition of Cell Proliferation : Modulation of cell cycle regulators that inhibit cancer cell growth.
- Increase in ROS Levels : Enhanced oxidative stress within cancer cells leading to cytotoxicity .
Antimicrobial Activity
In addition to its anticancer potential, the compound has been evaluated for antimicrobial properties. Studies indicate that similar indole derivatives possess activity against a range of bacterial and fungal strains . The proposed mechanism includes:
- Disruption of Cell Wall Synthesis : Compounds may interfere with the synthesis of bacterial cell walls.
- Inhibition of Key Enzymes : Targeting enzymes critical for microbial metabolism.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Indole Derivatives :
- Antimicrobial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
